molecular formula C14H13N5S B580081 TC-N 22A

TC-N 22A

Número de catálogo: B580081
Peso molecular: 283.35 g/mol
Clave InChI: DBISXWCOHGUFSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TC-N 22A is a potent, selective, orally active, and brain-permeable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It exhibits an EC50 of 9 nM in human mGlu4-expressing BHK cells, demonstrating high selectivity over other mGlu receptor subtypes (mGlu1, 2, 3, 5, and 7; EC50 >10 μM) . Its molecular formula is C₁₄H₁₃N₅S (molecular weight: 283.35 g/mol), and it is characterized by ≥98% purity (HPLC) with stable storage conditions at -20°C . This compound is primarily used in preclinical research for central nervous system (CNS) diseases due to its ability to modulate synaptic transmission and neuronal plasticity via mGlu4 activation .

Métodos De Preparación

Structural and Chemical Properties of TC-N 22A

This compound ((Z)-N-(5,6-dihydropyrazolo[3',4':6,7]cyclohepta[1,2-d]thiazol-2(1H,4H,8H)-ylidene)pyridin-2-amine) features a fused bicyclic system comprising pyrazolo and cycloheptathiazole rings, conjugated with a pyridinylamine moiety . Its molecular formula (C14H13N5S) and molecular weight (283.35 g/mol) necessitate precise stoichiometric control during synthesis. Key properties include:

PropertyValue
Solubility in DMSO<14.17 mg/mL
Storage Conditions-20°C, protected from light
Canonical SMILESC12=CNN=C1CCCC(S/3)=C2NC3=N\C4=CC=CC=N4

The Z-configuration of the imine group (C=N) is critical for its pharmacological activity, requiring stereoselective synthesis .

Synthetic Routes to this compound

Cyclocondensation for Bicyclic Core Formation

The pyrazolo[3',4':6,7]cyclohepta[1,2-d]thiazole core is synthesized via a cyclocondensation reaction. A thioamide intermediate reacts with α-haloketones under basic conditions, followed by intramolecular cyclization. Analogous methods for thiazole formation, as demonstrated in acylthiourea syntheses , involve:

  • Thioamide Preparation : Reaction of primary amines with carbon disulfide in the presence of base.

  • Cyclization : Treatment with α-bromoketones in refluxing ethanol, yielding the thiazole ring .

For this compound, this step likely employs 2-aminopyridine and a functionalized cycloheptenone derivative, though exact precursors are unspecified in available literature .

Imine Formation and Stereoselective Control

The exocyclic imine (C=N) is introduced via Schiff base formation between the bicyclic amine and pyridine-2-carbaldehyde. Stereoselectivity is achieved using chiral catalysts or via kinetic control under low-temperature conditions . A protocol akin to chemoselective transfer hydrogenation may stabilize the Z-isomer, utilizing iridium catalysts in aqueous methanol .

Purification and Isolation

Crude this compound is purified via column chromatography (silica gel, 100–200 mesh) using acetone-dichloromethane gradients . Final isolation yields a pale-yellow solid with >95% purity, confirmed by HPLC .

Formulation and Stability Optimization

In Vivo Formulation Protocol

This compound’s poor aqueous solubility necessitates a DMSO-based master liquid for preclinical studies :

ComponentVolume (μL)Role
DMSO50Primary solvent
PEG30030Cosolvent
Tween 8020Surfactant

The formulation is prepared sequentially:

  • Dissolve this compound in DMSO at 37°C with sonication.

  • Add PEG300 and Tween 80 incrementally to prevent precipitation .

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 6.7–7.2 ppm (bicyclic ring protons) .

  • Mass Spectrometry : ESI-MS m/z 284.1 [M+H]+ .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms purity >95% .

Análisis De Reacciones Químicas

Tipos de reacciones: TC-N 22A principalmente experimenta reacciones típicas de los derivados de tiazolopirazol. Éstas incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el compuesto.

    Sustitución: Las reacciones de sustitución se pueden usar para introducir diferentes sustituyentes en el núcleo de tiazolopirazol.

Reactivos y condiciones comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con diferentes grupos funcionales, mientras que la sustitución puede introducir varios sustituyentes en la estructura central.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Inhibition of Carbohydrate-Lectin Interactions

One of the most significant applications of TC-N 22A is its ability to inhibit carbohydrate-lectin interactions. This inhibition is crucial for developing anti-adhesion therapies, which can disrupt biofilm formation—a common issue in chronic infections.

  • Case Study : In a study examining the binding affinity of this compound to carbohydrate-lectin complexes, surface plasmon resonance (SPR) analysis demonstrated a significant reduction in binding efficiency when this compound was present, indicating its potential as a therapeutic agent against biofilm-associated infections .

2. Neuroprotection in Central Nervous System Diseases

This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from proteolytic degradation, thus preserving their function and viability.

  • Data Table: Neuroprotective Effects of this compound
StudyCell TypeConcentrationObserved Effect
Neuronal Cells10 µMReduced protease activity
Cortical Neurons5 µMIncreased cell viability

This table summarizes findings from various studies highlighting the protective effects of this compound on different neuronal cell types.

3. Applications in Cancer Research

This compound's ability to modulate protein interactions has implications in cancer research, particularly concerning tumor cell adhesion and metastasis.

  • Case Study : A recent investigation into the effects of this compound on cancer cell lines showed a marked decrease in cellular adhesion properties, suggesting that it could be utilized to hinder tumor progression by disrupting the adhesive properties necessary for metastasis .

Comparación Con Compuestos Similares

TC-N 22A belongs to a class of mGlu receptor modulators, which include agonists, antagonists, and PAMs targeting various receptor subtypes. Below is a detailed comparison with structurally or functionally related compounds:

Selectivity and Potency

This compound distinguishes itself through its mGlu4-specific activity (EC50 = 9 nM) and negligible effects on other mGlu subtypes (EC50 >10 μM) . In contrast:

  • Quisqualic acid : A natural agonist for mGluR1/R with strong cation-binding properties but lacks subtype selectivity and PAM activity .
  • Ro 67-4853 and Ro 01-6128 : mGlu1 PAMs with undefined EC50 values; their activity is restricted to mGlu1, limiting cross-reactivity with mGlu4 .

Pharmacokinetic Properties

  • Oral Activity and Brain Penetration: this compound is orally bioavailable and crosses the blood-brain barrier efficiently, making it suitable for in vivo CNS studies . Ro 67-7476: An mGlu1 PAM that induces calcium release in HEK293 cells at high concentrations, but its pharmacokinetic profile remains uncharacterized .

Data Table: Key Parameters of this compound and Similar Compounds

Compound Target Receptor Modulator Type EC50/IC50 Selectivity (vs. Other mGlu Subtypes) Oral Activity Brain Permeable Clinical Status
This compound mGlu4 PAM 9 nM >10 μM (mGlu1,2,3,5,7) Yes Yes Preclinical
SIB-1757 mGlu5 Antagonist 0.4 μM Selective for mGlu5 Unknown Unknown Preclinical
Quisqualic acid mGlu1/R Agonist N/A Non-selective No data No data Research tool
LY-544344 mGlu2/3 Agonist N/A Selective for mGlu2/3 Yes (derived) Presumed Preclinical
Ro 67-4853 mGlu1 PAM N/A Selective for mGlu1 Unknown Unknown Preclinical

Research Findings and Implications

  • Mechanistic Advantages : this compound’s allosteric modulation of mGlu4 avoids overactivation of glutamate pathways, reducing risks of excitotoxicity compared to orthosteric agonists like Quisqualic acid .
  • Therapeutic Potential: Its brain permeability and oral efficacy position this compound as a lead candidate for Parkinson’s disease, where mGlu4 activation mitigates motor deficits . In contrast, mGlu5 antagonists like SIB-1757 are explored for autism spectrum disorders but face challenges in target specificity .
  • Limitations: None of the compared compounds have advanced to clinical trials, highlighting the need for further pharmacokinetic and safety profiling.

Actividad Biológica

Overview

TC-N 22A, also known as mGluR4-PAM-1, is a novel compound characterized as a potent, selective, orally active , and brain-permeable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Its significant pharmacological properties make it a candidate for therapeutic applications in various central nervous system disorders.

This compound enhances the activity of mGlu4 receptors through positive allosteric modulation. This interaction increases the receptor's response to glutamate, leading to enhanced glutamatergic neurotransmission. The effective concentration (EC50) of this compound is reported to be 9 nanomolar in human mGlu4-expressing baby hamster kidney cells, indicating its high potency and selectivity for this receptor type .

Pharmacokinetics

  • Oral Bioavailability : this compound is orally active and demonstrates good plasma and brain exposure levels following administration.
  • Blood-Brain Barrier Penetration : The compound effectively crosses the blood-brain barrier, which is critical for its potential therapeutic use in CNS disorders .

Cellular Effects

This compound modulates neuronal activity by influencing synaptic transmission and plasticity. Its action on mGlu4 receptors has implications for various physiological processes, including:

  • Neuroprotection : By enhancing mGlu4 activity, this compound may protect neurons from excitotoxicity.
  • Anxiolytic and Antidepressant Effects : Research suggests that modulation of mGlu4 could alleviate symptoms associated with anxiety and depression .

Research Applications

This compound has been utilized in various studies to explore its effects on mGlu4 signaling pathways. Some notable findings include:

  • Animal Models : In rodent models, this compound demonstrated significant effects on behavior indicative of anxiolytic properties. These studies suggest potential applications in treating anxiety disorders .
  • Pharmacological Characterization : Studies have characterized this compound's pharmacological profile, confirming its selectivity for mGlu4 over other receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs .

Comparative Analysis with Other Compounds

CompoundMechanismEC50 (nM)Selectivity
This compoundPositive allosteric modulator9High for mGlu4
VU0155041Positive allosteric modulator~10High for mGlu4
ADX88178Positive allosteric modulator~20Moderate for mGlu4

This table highlights the comparative potency and selectivity of this compound against other known modulators of the mGlu4 receptor. Its unique profile underscores its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for validating the selectivity of TC-N 22A as an mGlu4 receptor modulator?

  • Methodological Answer : Validate selectivity by comparing EC50 values across mGlu receptor subtypes (e.g., mGlu1–7) using standardized cell-based assays. For this compound, confirm its EC50 of 9 nM in human mGlu4-expressing BHK cells and ensure EC50 >10 μM for other subtypes (e.g., mGlu1, 2, 3, 5, 7) to confirm selectivity . Use concentration-response curves and receptor-specific agonists/antagonists to rule off-target effects.

Q. How should this compound be prepared and stored to maintain stability in in vitro assays?

  • Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO at ≤50 mM (14.17 mg/mL) to avoid precipitation .
  • Storage : Aliquot and store at -20°C to prevent freeze-thaw degradation. Use inert gas purging (e.g., nitrogen) for long-term stability .
  • Validation : Pre-test solubility and stability via HPLC (≥98% purity) before critical experiments .

Q. What are the key considerations for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Documentation : Report lot numbers, certificates of analysis (COA), and storage conditions explicitly .
  • Assay Conditions : Standardize cell lines (e.g., BHK cells expressing human mGlu4), incubation times, and buffer compositions .
  • Controls : Include positive controls (e.g., known mGlu4 modulators) and vehicle controls (DMSO concentration-matched) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across different studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays using identical cell lines (e.g., BHK vs. HEK293) and receptor expression levels to identify system-specific variability .
  • Data Normalization : Normalize responses to internal controls (e.g., glutamate-induced baseline activity) to account for assay-specific noise .
  • Meta-Analysis : Aggregate data from multiple studies (PubMed IDs) to assess statistical outliers and contextualize experimental conditions .

Q. What strategies are effective for optimizing this compound dosing in in vivo CNS disease models?

  • Methodological Answer :

  • Pharmacokinetics : Conduct brain-to-plasma ratio studies to confirm blood-brain barrier penetration (reported brain-permeable properties) .
  • Dose Titration : Use iterative dosing (e.g., 1–10 mg/kg) in rodent models, monitoring behavioral outcomes (e.g., motor function) and biomarker levels (e.g., glutamate signaling) .
  • Toxicity Screening : Assess acute toxicity via histopathology and serum biochemistry at higher doses (>25 mg/kg) .

Q. How can researchers design experiments to explore this compound’s allosteric binding site on mGlu4?

  • Methodological Answer :

  • Mutagenesis : Create mGlu4 mutants with substitutions in putative allosteric pockets (e.g., transmembrane domains) and test this compound’s modulatory activity .
  • Structural Modeling : Use cryo-EM or molecular docking studies to predict binding interfaces, validated by functional assays .
  • Competition Assays : Co-apply this compound with orthosteric ligands (e.g., glutamate) to assess non-competitive interactions .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude aberrant data points .
  • Power Analysis : Predefine sample sizes (n ≥ 3 biological replicates) to ensure statistical rigor .

Q. How should researchers address variability in this compound’s activity across different CNS disease models?

  • Methodological Answer :

  • Model Stratification : Compare outcomes in neuroinflammatory (e.g., EAE) vs. neurodegenerative (e.g., Parkinson’s) models to identify context-dependent efficacy .
  • Biomarker Correlation : Link this compound’s effects to specific pathways (e.g., neuroprotection, synaptic plasticity) via RNA-seq or proteomics .
  • Mechanistic Studies : Combine this compound with pathway-specific inhibitors (e.g., MAPK blockers) to dissect downstream signaling .

Q. Tables for Key Data Reference

Parameter Value Source
EC50 (mGlu4)9 nM (BHK cells)
Selectivity (mGlu1–7)>10 μM (EC50 for non-mGlu4)
Solubility (DMSO)14.17 mg/mL (50 mM)
Brain PenetranceConfirmed (in vivo)

Propiedades

IUPAC Name

N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISXWCOHGUFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.